(R)-5,7-Dimethylocta-1,6-diene
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Overview
Description
(R)-5,7-Dimethylocta-1,6-diene is a natural product found in Artemisia capillaris with data available.
Scientific Research Applications
Metallocenic Copolymers : (R)-5,7-Dimethylocta-1,6-diene is used in the synthesis of metallocenic copolymers with ethylene. These copolymers exhibit distinct mechanical properties due to the structural changes caused by the inclusion of (R)-5,7-Dimethylocta-1,6-diene. These changes significantly affect the crystallinity and crystal size, which in turn influences the rigidity and viscoelastic properties of the polymers (Cerrada et al., 2004).
EPDM Terpolymers : This compound has been explored as a termonomer in the synthesis of ethylene-propylene-diene terpolymers (EPDM). Its incorporation in the polymer chains can be efficiently achieved using metallocene catalysis. Studies have shown that (R)-5,7-Dimethylocta-1,6-diene has a reactivity close to some industrially preferred termonomers, making it a promising candidate for EPDM synthesis (Dolatkhani et al., 1996).
Transition Metal Complexes in Copolymerization : Research into the use of transition metal complexes as catalysts for the copolymerization of ethylene and (R)-5,7-Dimethylocta-1,6-diene has revealed significant insights into the structural and mechanical behaviors of the resulting copolymers. The study explores the effects of reaction conditions and catalyst types on the incorporation rates of the diene into the polymer chains (Santos et al., 2001).
Functionalization of Polyolefins : Grafting of phenol groups on copolymers of ethylene and (R)-5,7-Dimethylocta-1,6-diene has been investigated, showing that this process can enhance the thermal-oxidative stability of the copolymers compared to polyethylene. This research highlights the potential for creating functionally modified polyolefins using (R)-5,7-Dimethylocta-1,6-diene (Dolatkhani et al., 2003).
Sulfonation and Functionalization : The sulfonation of ethylene/5,7-dimethylocta-1,6-diene copolymers has been explored as a method to impart hydrophilic properties to the material. This process creates new materials with potential applications in various fields due to their altered thermal and hydrophilic properties (Vicente et al., 2017).
properties
CAS RN |
85006-04-8 |
---|---|
Product Name |
(R)-5,7-Dimethylocta-1,6-diene |
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
(5R)-5,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C10H18/c1-5-6-7-10(4)8-9(2)3/h5,8,10H,1,6-7H2,2-4H3/t10-/m1/s1 |
InChI Key |
FYZHLRMYDRUDES-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](CCC=C)C=C(C)C |
SMILES |
CC(CCC=C)C=C(C)C |
Canonical SMILES |
CC(CCC=C)C=C(C)C |
Other CAS RN |
85006-04-8 |
synonyms |
isocitronellene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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